molecular formula C10H7NO2S B3132808 Benzylidene thiazolidinedione CAS No. 3774-99-0

Benzylidene thiazolidinedione

Cat. No. B3132808
CAS RN: 3774-99-0
M. Wt: 205.23 g/mol
InChI Key: SGIZECXZFLAGBW-SOFGYWHQSA-N
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Patent
US07192967B1

Procedure details

13.6 ml (135.0 mmol) benzaldehyde, 23.7 g (202.5 mmol) 2,4-thiazolidindione and 2.7 ml (27.0 mmol) piperidine are stirred in 400 ml ethanol under reflux for 13 hours. The resulting precipitate is filtered off and dried: Yield 17.1 g (61%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]1[CH2:13][C:12](=[O:14])[NH:11][C:10]1=[O:15].N1CCCCC1>C(O)C>[CH:1](=[C:13]1[S:9][C:10](=[O:15])[NH:11][C:12]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
23.7 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 hours
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(NC(S1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.